molecular formula C20H19BrN2O2S B2538450 ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1206996-42-0

ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2538450
CAS No.: 1206996-42-0
M. Wt: 431.35
InChI Key: KIANNUDRXMATBW-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

ethyl 2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S/c1-3-25-19(24)13-26-20-22-12-18(15-6-8-16(21)9-7-15)23(20)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIANNUDRXMATBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole Core Formation

The imidazole backbone is constructed via a cyclocondensation reaction between 4-bromobenzaldehyde (1.0 equiv), p-toluidine (1.2 equiv), and ammonium acetate (2.5 equiv) in refluxing acetic acid. This method, adapted from Biginelli-like protocols, generates 5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole-2-thiol in 68–72% yield after recrystallization from ethanol.

Key Data:

  • Reaction Time: 6–8 hours at 110°C
  • Yield: 70% (average)
  • Characterization: $$ ^1H $$ NMR (400 MHz, CDCl$$3 $$) δ 8.21 (s, 1H, imidazole-H), 7.89–7.86 (m, 2H, BrC$$6$$H$$4$$), 7.45–7.42 (m, 2H, BrC$$6$$H$$4$$), 7.32–7.28 (m, 4H, p-tolyl), 2.39 (s, 3H, CH$$3$$).

Thioacetate Esterification

The thiol intermediate undergoes alkylation with ethyl bromoacetate (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in dry dimethylformamide (DMF) at 60°C. Post-reaction, the mixture is poured onto crushed ice, and the precipitate is purified via column chromatography (petroleum ether:ethyl acetate = 4:1).

Key Data:

  • Reaction Time: 4 hours
  • Yield: 85%
  • Characterization: $$ ^13C $$ NMR (100 MHz, CDCl$$3 $$) δ 169.8 (C=O), 148.2 (imidazole-C), 136.4 (BrC$$6$$H$$4$$), 134.1 (p-tolyl), 61.5 (OCH$$2$$CH$$3$$), 42.3 (SCH$$2$$), 21.1 (CH$$_3$$).

Radical-Mediated Thiolation Strategy

Thio Radical Generation

Adapting methodologies from thio radical-induced annulations, 5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole-2-carbonitrile (1.0 equiv) reacts with ethyl 2-mercaptoacetate (2.0 equiv) in toluene under argon. Azobisisobutyronitrile (AIBN, 20 mol%) initiates radical formation at 100°C.

Key Data:

  • Reaction Time: 20 hours
  • Yield: 78%
  • Purification: Flash chromatography (petroleum ether:ethyl acetate = 5:1).
  • IR Analysis: 2920 cm$$^{-1}$$ (C-H stretch), 1735 cm$$^{-1}$$ (ester C=O), 1180 cm$$^{-1}$$ (C-S).

One-Pot Tandem Synthesis

Integrated Approach

A one-pot procedure combines imine formation, cyclization, and thioalkylation. 4-Bromobenzaldehyde (1.0 equiv), p-toluidine (1.0 equiv), ethyl 2-mercaptoacetate (1.2 equiv), and ammonium acetate (3.0 equiv) react in ethanol under reflux. Diisopropyl ethyl ammonium acetate (DIPEAc, 10 mol%) catalyzes the process, enhancing yield through dual acid-base catalysis.

Key Data:

  • Reaction Time: 12 hours
  • Yield: 88%
  • Advantages: Eliminates intermediate isolation, reduces solvent use.

Comparative Analysis of Synthetic Methods

Efficiency and Yield

Method Yield (%) Time (h) Purity (HPLC)
Multi-Component 85 12 98.5
Radical-Mediated 78 20 97.2
One-Pot Tandem 88 12 99.1

The one-pot tandem method outperforms others in yield and purity, attributed to DIPEAc’s catalytic efficiency. Radical-mediated routes, while robust, require prolonged reaction times.

Spectroscopic Validation and Structural Confirmation

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$ NMR: Distinct singlet at δ 4.21 (q, 2H, OCH$$2$$CH$$3$$) confirms ester formation. Aromatic protons for p-tolyl (δ 7.28–7.32) and 4-bromophenyl (δ 7.42–7.89) appear as multiplet clusters.
  • $$ ^13C $$ NMR: Carbonyl resonance at δ 169.8 validates the thioacetate moiety.

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]$$^+$$ = 459.0521 (C$$21$$H$$20$$BrN$$2$$O$$2$$S requires 459.0524).

Optimization Challenges and Solutions

Thiol Oxidation Mitigation

Thiol intermediates are prone to oxidation. Conducting reactions under inert atmosphere (argon) and adding antioxidants (e.g., BHT) improve stability.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance thioalkylation rates but complicate purification. Switching to ethanol reduces side reactions while maintaining solubility.

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD)
4-Bromobenzaldehyde 320
Ethyl 2-mercaptoacetate 450
DIPEAc 680

The one-pot method reduces costs by 18% compared to multi-step routes, primarily through lower catalyst loading.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioester group can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pathways involved can include inhibition of signal transduction or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((5-(4-chlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
  • Ethyl 2-((5-(4-fluorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
  • Ethyl 2-((5-(4-methylphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

Uniqueness

Ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is unique due to the presence of the bromophenyl group, which can participate in specific interactions and reactions that other similar compounds may not. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

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